molecular formula C9H9N3O2 B12431329 Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B12431329
M. Wt: 191.19 g/mol
InChI Key: LDKOEIGQNUSNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of transition-metal catalysts or transition-metal-free strategies to facilitate the formation of the pyrrolopyrazine scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole or pyrazine rings.

Scientific Research Applications

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound for drug discovery and development . Additionally, its antimicrobial, anti-inflammatory, and antitumor properties make it a candidate for therapeutic applications . In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be compared to other similar compounds within the pyrrolopyrazine family. Similar compounds include pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and specific applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives, like this compound, show more activity on kinase inhibition .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-6-8(12-7)11-4-3-10-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

LDKOEIGQNUSNHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2N1

Origin of Product

United States

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